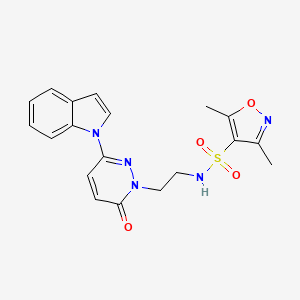
4-hydroxy-N-(2-phenylethyl)piperidine-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-N-(2-phenylethyl)piperidine-1-carbothioamide (HEPP) is a chemical compound that has been studied for its potential use in scientific research. It is a piperidine derivative that has been shown to have several interesting properties, including the ability to modulate certain receptors in the brain.
Mécanisme D'action
The exact mechanism of action of 4-hydroxy-N-(2-phenylethyl)piperidine-1-carbothioamide is not fully understood, but it is thought to act as a modulator of certain receptors in the brain. It has been shown to bind to the sigma-1 receptor, which is involved in a variety of cellular processes including calcium signaling and protein folding. This compound has also been shown to inhibit the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft.
Biochemical and Physiological Effects:
This compound has been shown to have several interesting biochemical and physiological effects. For example, it has been shown to increase the release of dopamine in the brain, which could have implications for the treatment of certain neurological disorders such as Parkinson's disease. It has also been shown to have antidepressant-like effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
4-hydroxy-N-(2-phenylethyl)piperidine-1-carbothioamide has several advantages as a tool for scientific research. It is relatively easy to synthesize and purify, and it has been shown to have activity at several different receptor types. However, there are also some limitations to its use. For example, it has relatively low potency compared to other compounds that target the same receptors, which could make it less useful for certain types of experiments.
Orientations Futures
There are several potential future directions for research on 4-hydroxy-N-(2-phenylethyl)piperidine-1-carbothioamide. One area of interest is the development of more potent derivatives of this compound that could be used in experiments where higher potency is required. Another area of interest is the investigation of the therapeutic potential of this compound and related compounds for the treatment of neurological disorders such as Parkinson's disease and depression. Finally, there is also interest in investigating the role of the sigma-1 receptor and the dopamine transporter in other physiological processes beyond the brain, such as in the immune system.
Méthodes De Synthèse
4-hydroxy-N-(2-phenylethyl)piperidine-1-carbothioamide can be synthesized using a relatively simple method that involves the reaction of 4-hydroxypiperidine with 2-phenylethylisothiocyanate. The resulting product is then purified using standard techniques such as column chromatography or recrystallization. The purity of the final product can be confirmed using analytical techniques such as NMR spectroscopy or mass spectrometry.
Applications De Recherche Scientifique
4-hydroxy-N-(2-phenylethyl)piperidine-1-carbothioamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have activity at several different receptor types, including the sigma-1 receptor and the dopamine transporter. This makes it a potentially useful tool for investigating the function of these receptors in the brain.
Propriétés
IUPAC Name |
4-hydroxy-N-(2-phenylethyl)piperidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c17-13-7-10-16(11-8-13)14(18)15-9-6-12-4-2-1-3-5-12/h1-5,13,17H,6-11H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KACNFZVGBYJJJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=S)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-fluorophenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)


![(2Z)-2-(benzenesulfonylhydrazinylidene)-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide](/img/structure/B2671078.png)
![4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-propyl-1H-pyrazole](/img/structure/B2671079.png)

![4-{2-[4-Oxo-2-(piperidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid](/img/structure/B2671083.png)

![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(1-methyl-1H-imidazol-4-yl)ethane-1-sulfonamido](/img/structure/B2671086.png)
![N-(4-chlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2671088.png)
![2-(3-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2671089.png)


![2-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B2671094.png)